molecular formula C9H16ClNO2 B047342 Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) CAS No. 115840-37-4

Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)

Cat. No.: B047342
CAS No.: 115840-37-4
M. Wt: 205.68 g/mol
InChI Key: CQXVMOSWWGTUHF-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . It is known for its application in various chemical reactions and research fields due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one typically involves the reaction of 2,6-dimethylmorpholine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the propan-1-one moiety .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes using automated reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted morpholine derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The chlorine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The compound can also form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of biochemical pathways .

Properties

IUPAC Name

2-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-6-4-11(5-7(2)13-6)9(12)8(3)10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXVMOSWWGTUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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